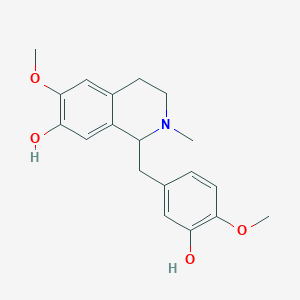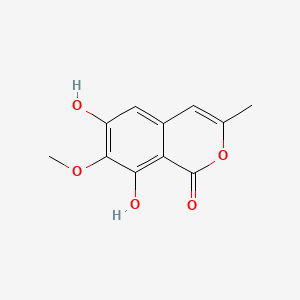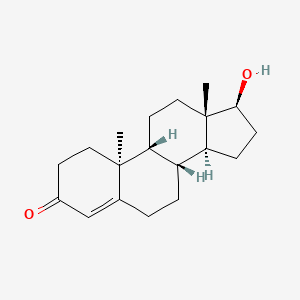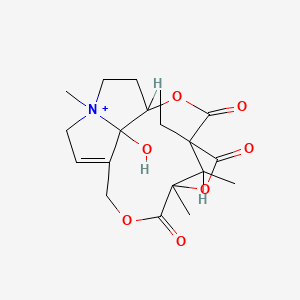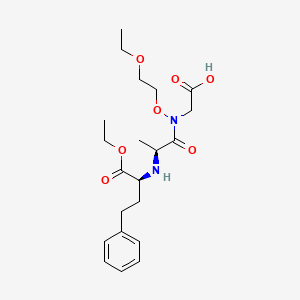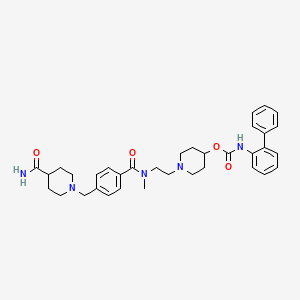
Riluzol
Übersicht
Beschreibung
Riluzol ist ein Medikament, das in erster Linie zur Behandlung der Amyotrophen Lateralsklerose (ALS) eingesetzt wird, einer fortschreitenden neurodegenerativen Erkrankung, die Nervenzellen im Gehirn und Rückenmark betrifft . Es gehört zur Klasse der Benzothiazole und wirkt als Glutamat-Antagonist . This compound hat sich gezeigt, dass es das Überleben verlängert und den Bedarf an Beatmungstherapie bei ALS-Patienten verzögert .
Herstellungsmethoden
This compound kann durch verschiedene Methoden synthetisiert werden. Ein effizientes Verfahren beinhaltet die Reaktion von 4-Trifluormethoxy-Anilin mit einem Thiocyanatsalz und einem anorganischen oder organischen Oxidationsmittel in einer Essigsäurelösung . Dieses Verfahren vermeidet die Verwendung von toxischem Brom, das früher in älteren Verfahren verwendet wurde . Die Reaktionsbedingungen beinhalten typischerweise moderate Temperaturen und kontrollierte pH-Werte, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten .
Wirkmechanismus
Target of Action
Riluzole, a member of the benzothiazole class, is primarily targeted at glutamate receptors . Glutamate is a major excitatory neurotransmitter in the central nervous system (CNS). Overactivation of glutamate receptors can lead to excitotoxicity, a process that damages or kills neurons and is implicated in a variety of neurological disorders .
Mode of Action
It is known to have an inhibitory effect on glutamate release, possibly through inactivation of voltage-dependent sodium channels on glutamatergic nerve terminals . Additionally, it can interfere with intracellular events that follow transmitter binding at excitatory amino acid receptors .
Biochemical Pathways
Riluzole affects several biochemical pathways. It inhibits the release of glutamic acid, blocking the excitotoxic effects that can lead to neuronal injury . It also interferes with growth signaling pathways, calcium homeostasis, and glutathione synthesis . Furthermore, it can affect the generation of reactive oxygen species and the integrity of DNA .
Pharmacokinetics
Riluzole is well-absorbed, with an average absolute oral bioavailability of about 60% . Its pharmacokinetics are susceptible to a high degree of variability due to factors such as presystemic metabolism, polymorphic hepatic metabolism, and extra-hepatic metabolism . A high-fat meal decreases absorption, reducing the area under the curve (AUC) by about 20% and peak blood levels by about 45% . The mean elimination half-life of riluzole is 12 hours .
Result of Action
Riluzole has been shown to be neuroprotective in various in vivo experimental models of neuronal injury involving excitotoxic mechanisms . It has been proven effective as an anti-neoplastic drug in cancers of various tissue origins, including the skin, breast, pancreas, colon, liver, bone, brain, lung, and nasopharynx . It can block cell proliferation and/or induce cell death .
Action Environment
The action of Riluzole can be influenced by environmental factors. For instance, the presence of a high-fat meal can decrease the absorption of the drug . Genetic predisposition or environmental factors can make motor neurons more vulnerable to injury by glutamate . The influence of the P-glycoprotein (P-gp) efflux pump at the blood-brain barrier may cause variable uptake of the drug into the brain .
Wissenschaftliche Forschungsanwendungen
Riluzole has a wide range of scientific research applications:
Medicine: Beyond its use in treating ALS, riluzole has been investigated for its potential in treating other neurodegenerative diseases, such as Alzheimer’s disease and Huntington’s disease.
Biology: Riluzole is used in research to study the mechanisms of neuroprotection and neurodegeneration.
Biochemische Analyse
Biochemical Properties
Riluzole interacts with several enzymes, proteins, and other biomolecules. Its pharmacological properties include an inhibitory effect on glutamate release (activation of glutamate reuptake), inactivation of voltage-dependent sodium channels, and the ability to interfere with intracellular events that follow transmitter binding at excitatory amino acid receptors .
Cellular Effects
Riluzole has been shown to block cell proliferation and induce cell death in cancer cells . It interferes with glutamate secretion, growth signaling pathways, Ca2+ homeostasis, glutathione synthesis, reactive oxygen species generation, and integrity of DNA, as well as autophagic and apoptotic pathways .
Molecular Mechanism
Riluzole preferentially blocks TTX-sensitive sodium channels, which are associated with damaged neurons . It has also been reported to directly inhibit the kainate and NMDA receptors . The drug has also been shown to postsynaptically potentiate GABA A receptors via an allosteric binding site .
Temporal Effects in Laboratory Settings
In a study of Alzheimer’s disease, riluzole was found to slow the decline of cerebral glucose metabolism over a period of 6 months . This suggests that riluzole may have long-term effects on cellular function in certain contexts.
Dosage Effects in Animal Models
In animal models of Parkinson’s disease, riluzole has been shown to counteract toxin-induced degeneration of nigro-striatal neurons . In another study, riluzole was administered at a dose of 10 mg/kg orally twice daily, which significantly attenuated locomotor alterations produced by a toxin .
Metabolic Pathways
Riluzole is extensively metabolized to six major and several minor metabolites, primarily through hepatic metabolism involving cytochrome P450–dependent hydroxylation and glucuronidation .
Transport and Distribution
Riluzole is well-absorbed, with an average absolute oral bioavailability of about 60% . A high-fat meal decreases absorption, reducing the area under the curve (AUC) by about 20% and peak blood levels by about 45% .
Subcellular Localization
Riluzole has been shown to cause the translocation of Yes-associated protein (YAP) from the cytoplasm to the nucleus, indicating a role for YAP in apoptosis . This suggests that riluzole may influence the subcellular localization of certain proteins, thereby affecting their activity or function.
Vorbereitungsmethoden
Riluzole can be synthesized through various methods. One efficient process involves the reaction of 4-trifluoromethoxyaniline with a thiocyanate salt and an inorganic or organic oxidant in an acetic acid solution . This method avoids the use of toxic bromine, which was previously used in older methods . The reaction conditions typically involve moderate temperatures and controlled pH levels to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Riluzol durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Reduktion: Die Verbindung kann unter bestimmten Bedingungen reduziert werden, obwohl dies in der Praxis weniger verbreitet ist.
Substitution: This compound kann Substitutionsreaktionen eingehen, insbesondere unter Einbeziehung seiner Trifluormethoxygruppe.
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Wasserstoffperoxid für die Oxidation und verschiedene Reduktionsmittel für Reduktionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .
Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette wissenschaftlicher Forschungsanwendungen:
Medizin: Neben seiner Verwendung bei der Behandlung von ALS wurde this compound auf sein Potenzial bei der Behandlung anderer neurodegenerativer Erkrankungen wie Alzheimer-Krankheit und Huntington-Krankheit untersucht.
Biologie: this compound wird in der Forschung eingesetzt, um die Mechanismen des Neuro- und Neurodegenerationsprozesses zu untersuchen.
Wirkmechanismus
This compound übt seine Wirkungen durch verschiedene Mechanismen aus:
Hemmung der Glutamatfreisetzung: This compound hemmt die Freisetzung von Glutamat, einem Neurotransmitter, der bei Überschuss Exzitotoxizität und neuronale Schädigung verursachen kann.
Natriumkanalblockade: Die Verbindung blockiert spannungsabhängige Natriumkanäle, wodurch die neuronale Erregbarkeit reduziert und Neuronen vor Schäden geschützt werden.
Rezeptormodulation: This compound hat sich gezeigt, dass es verschiedene Rezeptoren moduliert, darunter Kainat- und NMDA-Rezeptoren, obwohl seine genauen Bindungsstellen noch untersucht werden.
Vergleich Mit ähnlichen Verbindungen
Riluzol wird oft mit anderen neuroprotektiven Wirkstoffen verglichen, wie zum Beispiel:
Gabapentin: Dieses Medikament wird zur Behandlung neuropathischer Schmerzen und Epilepsie eingesetzt.
Die Einzigartigkeit von this compound liegt in seinem vielseitigen Wirkmechanismus, der sowohl die Glutamatfreisetzung als auch die Natriumkanäle angreift, was im Vergleich zu anderen Verbindungen eine breitere neuroprotektive Wirkung bietet .
Eigenschaften
IUPAC Name |
6-(trifluoromethoxy)-1,3-benzothiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2OS/c9-8(10,11)14-4-1-2-5-6(3-4)15-7(12)13-5/h1-3H,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTALBRSUTCGOEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OC(F)(F)F)SC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3045192 | |
| Record name | 6-(Trifluoromethoxy)-2-Benzothiazolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3045192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Riluzole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014878 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
22.1 [ug/mL] (The mean of the results at pH 7.4), 3.95e-02 g/L | |
| Record name | SID855844 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | Riluzole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014878 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
The mode of action of riluzole is unknown. Its pharmacological properties include the following, some of which may be related to its effect: 1) an inhibitory effect on glutamate release (activation of glutamate reuptake), 2) inactivation of voltage-dependent sodium channels, and 3) ability to interfere with intracellular events that follow transmitter binding at excitatory amino acid receptors. | |
| Record name | Riluzole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00740 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1744-22-5 | |
| Record name | Riluzole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1744-22-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Riluzole [USAN:USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001744225 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Riluzole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00740 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | riluzole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759823 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | riluzole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=753433 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-(Trifluoromethoxy)-2-Benzothiazolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3045192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Benzothiazolamine, 6-(trifluoromethoxy) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.754 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RILUZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7LJ087RS6F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Riluzole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014878 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
119 °C | |
| Record name | Riluzole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00740 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Riluzole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014878 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: While the precise mechanism remains unclear, Riluzole is thought to primarily act by inhibiting the release of glutamate, a neurotransmitter. [] It also shows effects on sodium channels and may enhance glutamate transporter activity. [, ]
ANone: Excessive glutamate can lead to excitotoxicity, a process that damages neurons. By reducing glutamate release, Riluzole helps protect neurons from this damage. []
ANone: Yes, in vitro studies suggest Riluzole can also modulate calcium-activated potassium channels, voltage-gated calcium channels, and even voltage-gated potassium channels at varying concentrations. [, ]
ANone: Riluzole reduces glutamate release pre-synaptically, thereby reducing the activation of post-synaptic glutamate receptors. [] There's also evidence it might decrease the sensitivity of these receptors post-synaptically. []
ANone: Riluzole has a molecular formula of C8H5F3N2OS and a molecular weight of 234.2 g/mol. [Not explicitly stated in provided abstracts but can be calculated from the chemical name]
ANone: While the provided abstracts don't detail specific spectroscopic data, a study mentions utilizing HPLC with ultraviolet detection at 264 nm for Riluzole analysis. [] This suggests a significant absorbance peak for the molecule at that wavelength.
ANone: While the provided abstracts don't explicitly detail computational studies, one mentions using Bayesian fitting for estimating Riluzole clearance from serum drug concentrations. [] This suggests computational modeling is likely employed in pharmacokinetic studies of Riluzole.
ANone: The provided abstracts primarily focus on Riluzole itself and don't delve into SAR studies with its analogs or derivatives.
ANone: Research indicates that Riluzole is susceptible to degradation under alkaline and oxidative conditions. [] Development of stability-indicating HPLC methods is crucial for monitoring its degradation and ensuring pharmaceutical quality.
ANone: Riluzole exhibits approximately 90% absorption after oral administration, with a bioavailability of 60%. []
ANone: Riluzole extensively binds to plasma proteins, particularly lipoproteins and albumin. [] It also readily crosses the blood-brain barrier, achieving concentrations in the brain several times higher than in plasma. []
ANone: Riluzole is primarily metabolized in the liver by the cytochrome P450 enzyme CYP1A2, with CYP1A1 potentially playing a role extrahepatically. [, , ]
ANone: Riluzole is primarily eliminated through the kidneys, mainly in the form of metabolites. []
ANone: Studies in mice show that high doses of minocycline (170 mg/kg) can significantly increase Riluzole's concentration in the brain and potentially induce neuromuscular toxicity. [] This interaction might be relevant to clinical trials evaluating their combined use in ALS.
ANone: Researchers have employed various cell-based assays, including cell viability, apoptosis, cell cycle analysis, migration, and invasion assays, to investigate Riluzole's effects on cancer cells. [, , , ]
ANone: Rodent models of various conditions, including ALS, traumatic brain injury, spinal cord injury, and cancer, have been utilized to investigate the effects of Riluzole. [, , , , , , , , , ]
ANone: Numerous clinical trials have evaluated Riluzole, primarily in ALS, but also in conditions like melanoma, traumatic spinal cord injury, obsessive-compulsive disorder, and Huntington's disease. [, , , , , , ]
ANone: The most frequently reported adverse effects of Riluzole include transient elevations in liver enzymes, asthenia, nausea, vomiting, diarrhea, anorexia, dizziness, vertigo, somnolence, and mouth paresthesia. []
ANone: While less common, serious adverse effects like neutropenia have been reported in a small number of patients taking Riluzole. []
ANone: High-performance liquid chromatography (HPLC) coupled with ultraviolet detection is a widely employed technique for analyzing Riluzole in various matrices. [] Additionally, spectrophotometric methods, including first derivative and first derivative ratio spectrophotometry, have been explored for Riluzole quantification. []
ANone: Validation of analytical methods for Riluzole often involves assessing parameters such as accuracy, selectivity, sensitivity, and precision. [] These parameters are crucial for ensuring the reliability and reproducibility of analytical results.
ANone: While not a primary focus of the provided abstracts, one study mentions Riluzole's ability to increase intratumoral CD8+ T cells in a colon cancer mouse model. [] This suggests potential immunomodulatory effects that warrant further investigation.
ANone: Research indicates that Riluzole is a substrate for P-glycoprotein (P-gp), a transporter protein at the blood-brain barrier. [] This interaction has implications for its brain distribution and potential drug interactions.
ANone: While the provided abstracts don't detail specific induction or inhibition effects, Riluzole's metabolism by CYP1A2 suggests potential for drug interactions with other CYP1A2 substrates or inhibitors. [, ]
ANone: Riluzole received FDA approval for the treatment of amyotrophic lateral sclerosis (ALS) in 1995. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
